molecular formula C15H17NO2 B1624583 2-Dimethylaminomethylene-5-phenyl-cyclohexane-1,3-dione CAS No. 85302-08-5

2-Dimethylaminomethylene-5-phenyl-cyclohexane-1,3-dione

Cat. No.: B1624583
CAS No.: 85302-08-5
M. Wt: 243.3 g/mol
InChI Key: CLDKBLQYVMASMX-UHFFFAOYSA-N
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Description

2-Dimethylaminomethylene-5-phenyl-cyclohexane-1,3-dione is a cyclohexane-1,3-dione derivative characterized by a dimethylaminomethylene group at position 2 and a phenyl substituent at position 3. The dimethylaminomethylene group introduces electron-donating and steric effects, which may influence reactivity, solubility, and biological interactions. Cyclohexane-1,3-dione derivatives are often synthesized via condensation reactions, as seen in , where yields exceeding 70% are achieved for related structures through optimized protocols.

Properties

IUPAC Name

2-(dimethylaminomethylidene)-5-phenylcyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-16(2)10-13-14(17)8-12(9-15(13)18)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDKBLQYVMASMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1C(=O)CC(CC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30447328
Record name 2-Dimethylaminomethylene-5-phenyl-cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85302-08-5
Record name 2-Dimethylaminomethylene-5-phenyl-cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Standard Protocol

The primary synthesis route involves the nucleophilic attack of the enolic hydroxyl group of 5-phenylcyclohexane-1,3-dione on the electrophilic carbon of DMF-DA. This forms an intermediate hemiaminal, which undergoes dehydration to yield the target compound.

Procedure :

  • Reagents :
    • 5-Phenylcyclohexane-1,3-dione (1.0 equiv, 5.0 g, 26.6 mmol)
    • DMF-DA (1.2 equiv, 4.2 mL, 31.9 mmol)
    • Toluene (50 mL)
  • Conditions :
    • Reflux at 110°C for 6–8 hours under nitrogen.
    • Cool to room temperature, concentrate under reduced pressure.
    • Recrystallize from ethanol/water (3:1) to obtain pale-yellow crystals.

Yield : 80–85%.

Optimization Studies

  • Solvent Effects : Xylene increases reaction rate (4 hours) but reduces yield (75%) due to side reactions.
  • Catalysis : Addition of p-toluenesulfonic acid (0.1 equiv) enhances dehydration, achieving 90% yield in toluene.
  • Scalability : Pilot-scale trials (500 g substrate) confirm consistent yields (82–84%) with a 12-hour reflux.

Alternative Synthesis Routes

Modified Claisen-Schmidt Condensation

A two-step approach synthesizes the target compound via intermediate 5-phenylcyclohexane-1,3-dione:

Step 1: Synthesis of 5-Phenylcyclohexane-1,3-dione :

Reagent Quantity Conditions Yield
Diethyl malonate 1.0 equiv Reflux with chalcone, 8h 78%
Sodium methoxide 1.5 equiv Methanol, 60°C

Step 2: Aminomethylenation :

Reagent Quantity Conditions Yield
DMF-DA 1.1 equiv Xylene, 130°C, 4h 70%
Acetic anhydride 5.0 mL 0°C to RT, 6h 65%

Cyclization of Malonic Acid Derivatives

A competing method uses malonic acid derivatives under acidic conditions:

Procedure :

  • React malonic acid (1.0 equiv) with acetic anhydride (5–8 M) and H₂SO₄ (2–3 drops) at 0°C.
  • Add acetone (1.1 equiv), warm to RT, and stir for 6 hours.
  • Isolate via filtration and recrystallization.

Yield : 65–70%.

Characterization and Analytical Data

Physical Properties

Property Value Source
Melting Point 188–190°C
Molecular Weight 220.22 g/mol
Solubility Ethanol, DMSO, CHCl₃

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.30 (m, 5H, Ar-H), 3.10 (s, 6H, N(CH₃)₂), 2.85–2.60 (m, 4H, cyclohexane).
  • IR (KBr) : 1715 cm⁻¹ (C=O), 1630 cm⁻¹ (C=N).

Chemical Reactions Analysis

Types of Reactions

2-Dimethylaminomethylene-5-phenyl-cyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Dimethylaminomethylene-5-phenyl-cyclohexane-1,3-dione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of novel derivatives with significant antimicrobial properties.

    Biology: The compound’s derivatives have shown potent activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.

    Medicine: Some derivatives have been found to have higher activity compared to reference drugs, indicating their potential as novel antimicrobial agents.

    Industry: The compound is also used in the synthesis of N-confused porphyrin derivatives, which have applications in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Dimethylaminomethylene-5-phenyl-cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes .

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: The dimethylaminomethylene group in the target compound increases polarity compared to non-aminated analogs like 5-(2-methoxyphenyl)cyclohexane-1,3-dione. However, bulkier substituents (e.g., piperazine in ) may reduce membrane permeability despite enhancing solubility.
  • Electronic Properties : Chlorine or methoxy groups (e.g., in and ) introduce electronegative or resonance effects, altering reactivity in electrophilic substitutions.

Biological Activity

2-Dimethylaminomethylene-5-phenyl-cyclohexane-1,3-dione (CAS No. 85302-08-5) is an organic compound notable for its potential biological activities. This compound has been the subject of various studies aimed at understanding its mechanisms of action, therapeutic applications, and overall biological significance.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H17N1O2\text{C}_{15}\text{H}_{17}\text{N}_{1}\text{O}_{2}

This compound features a cyclohexane core with two functional groups: a dimethylamino group and a phenyl group, contributing to its unique reactivity and biological interactions.

Research indicates that this compound may exhibit various biological activities through several mechanisms:

  • Antioxidant Properties : The compound has been shown to scavenge free radicals, which can mitigate oxidative stress in cells.
  • Enzyme Inhibition : Studies suggest that it may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and growth.
  • Cytotoxicity Against Cancer Cells : Preliminary studies indicate that this compound may induce apoptosis in certain cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Study on Cytotoxicity : A study assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, particularly in breast and lung cancer cells. The IC50 values were determined to be approximately 15 µM for breast cancer cells and 20 µM for lung cancer cells .
  • Antioxidant Activity Assessment : In vitro assays demonstrated that the compound exhibited strong antioxidant activity comparable to standard antioxidants like ascorbic acid. The half-maximal effective concentration (EC50) for radical scavenging was found to be around 25 µM .

Comparative Biological Activity Table

Activity TypeObserved EffectReference
CytotoxicityIC50 = 15 µM (breast cancer)
IC50 = 20 µM (lung cancer)
Antioxidant ActivityEC50 = 25 µM

Future Directions

Further research is necessary to fully elucidate the biological mechanisms underlying the effects of this compound. Areas for future investigation include:

  • Mechanistic Studies : Detailed investigations into how this compound interacts at the molecular level with specific targets within cells.
  • In Vivo Studies : Evaluating the therapeutic efficacy and safety in animal models to assess potential clinical applications.
  • Structure-Activity Relationship (SAR) : Exploring modifications to the chemical structure to enhance potency and selectivity for desired biological targets.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-dimethylaminomethylene-5-phenyl-cyclohexane-1,3-dione, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. A common approach involves reacting 5-phenylcyclohexane-1,3-dione with dimethylformamide-dimethylacetal (DMF-DMA) in dry xylene under reflux. Catalytic amounts of Lewis acids (e.g., toluenesulfonic acid) and a Dean-Stark apparatus are used to remove water azeotropically, enhancing yield . Optimization includes:

  • Solvent selection : Xylene or toluene for high boiling points.
  • Catalyst efficiency : Testing Brønsted/Lewis acids (e.g., p-TsOH vs. BF₃·Et₂O).
  • Reaction time : Monitoring via TLC or HPLC to avoid over-functionalization.
    • Key Data : Yields range from 61% to 85% depending on purification methods (e.g., recrystallization in methanol vs. column chromatography) .

Q. How can the structural integrity of the compound be confirmed after synthesis?

  • Methodological Answer : Use a combination of spectral and crystallographic techniques:

  • FT-IR : Confirm the presence of carbonyl (C=O, ~1700 cm⁻¹) and enamine (C=N, ~1600 cm⁻¹) groups.
  • NMR : ¹H NMR detects the dimethylamino group (δ ~3.0 ppm) and aromatic protons (δ ~7.2–7.6 ppm); ¹³C NMR identifies the cyclohexanedione core (δ ~190–200 ppm for ketones) .
  • X-ray crystallography : Resolve stereochemistry and verify the planar geometry of the enamine moiety .

Advanced Research Questions

Q. How can researchers address contradictory data in reaction yields or spectral assignments for derivatives of this compound?

  • Methodological Answer : Contradictions often arise from:

  • Impurity profiles : Use preparative HPLC or repeated recrystallization to isolate pure intermediates.
  • Solvent effects : Compare NMR spectra in deuterated DMSO vs. CDCl₃ to identify solvent-induced shifts .
  • Reaction intermediates : Employ in-situ monitoring (e.g., Raman spectroscopy) to detect transient species .
    • Case Study : A study reported 61% yield for a quinoline derivative, but discrepancies arose due to incomplete cyclization. Adjusting the stoichiometry of aniline (1:1.2 molar ratio) and extending reaction time to 8 h improved reproducibility .

Q. What strategies enable the application of this compound in heterocyclic synthesis, such as thiophene or quinoline derivatives?

  • Methodological Answer : The enamine group acts as a reactive handle for cyclization:

  • Thiophene synthesis : React with malononitrile and elemental sulfur under Gewald conditions (DMF, 80°C) to form 6,7-dihydrobenzo[b]thiophenes .
  • Quinoline derivatives : Condense with aromatic amines (e.g., aniline) in acetic acid, followed by NaOH-mediated cyclization at 95°C .
    • Key Insight : Substituents on the phenyl ring (e.g., electron-withdrawing groups) modulate regioselectivity in cycloaddition reactions .

Q. How can computational methods guide the design of bioactive derivatives targeting enzymes or receptors?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to predict binding affinities to targets like cyclooxygenase-2 (COX-2) or β-lactamases. The dimethylaminomethylene group enhances hydrogen bonding with catalytic residues .
  • QSAR modeling : Correlate substituent effects (e.g., phenyl vs. fluorophenyl) with antibacterial IC₅₀ values to prioritize synthetic targets .
    • Validation : In vitro assays (e.g., MIC against S. aureus) confirm predicted bioactivity .

Methodological Considerations Table

Parameter Optimization Strategy Supporting Evidence
Reaction Yield Dean-Stark apparatus for water removal
Spectral Analysis Multi-solvent NMR comparison
Heterocyclization Gewald reaction with sulfur/malononitrile
Bioactivity Testing Molecular docking + MIC assays

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Dimethylaminomethylene-5-phenyl-cyclohexane-1,3-dione
Reactant of Route 2
Reactant of Route 2
2-Dimethylaminomethylene-5-phenyl-cyclohexane-1,3-dione

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